

# 1-[(4-Bromophenoxy)acetyl]piperidine: Structural Architecture & Synthetic Methodology

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## Compound of Interest

Compound Name: 1-[(4-bromophenoxy)acetyl]piperidine

Cat. No.: B5665833

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## Executive Summary & Molecular Identity

**1-[(4-bromophenoxy)acetyl]piperidine** is a functionalized phenoxyacetamide derivative featuring a lipophilic 4-bromophenyl ether headgroup linked via an acetyl spacer to a piperidine heterocycle. In drug discovery, this scaffold acts as a "privileged structure," often utilized as a linker motif in fragment-based drug design (FBDD) or as a core pharmacophore for modulating G-protein coupled receptors (GPCRs) and hydrolase enzymes.

## Physicochemical Profile

Property	Value / Description
IUPAC Name	1-[2-(4-bromophenoxy)acetyl]piperidine
Molecular Formula	C <sub>13</sub> H <sub>16</sub> BrNO <sub>2</sub>
Molecular Weight	298.18 g/mol
Exact Mass	297.0364 ( <sup>79</sup> Br), 299.0344 ( <sup>81</sup> Br)
LogP (Predicted)	2.8 – 3.2 (Lipophilic)
H-Bond Acceptors	2 (Amide Carbonyl, Ether Oxygen)
H-Bond Donors	0
Rotatable Bonds	3
Topological PSA	29.5 Å <sup>2</sup>

## Structural Analysis & Pharmacophore Mapping

The molecule is tripartite, consisting of three distinct functional domains that dictate its biological interaction profile.

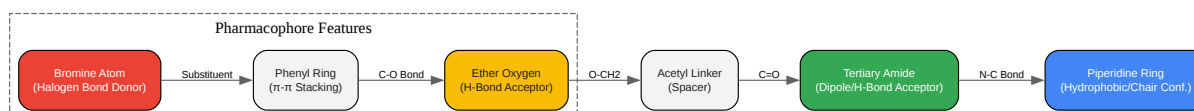
### Domain Breakdown

- The Aryl Headgroup (4-Bromophenoxy):
  - Electronic Effect: The bromine atom at the para position exerts an inductive electron-withdrawing effect ( ) while offering resonance donation ( ), resulting in a deactivated aromatic ring.
  - Interaction Mode: The bromine serves as a halogen bond donor ( $\sigma$ -hole interaction) with backbone carbonyls in protein binding pockets.
- The Linker (Acetyl):
  - Conformation: The

-heteroatom substitution (phenoxy group) imposes a gauche preference due to the anomeric effect, though the steric bulk of the piperidine amide often forces the C-O and C=O bonds into a specific dihedral angle to minimize dipole repulsion.

- The Amide Terminus (Piperidine):
  - Topology: The piperidine ring adopts a chair conformation.[1] As a tertiary amide, it lacks hydrogen bond donor capacity, improving membrane permeability compared to secondary amides.

## Structural Diagram (Graphviz)



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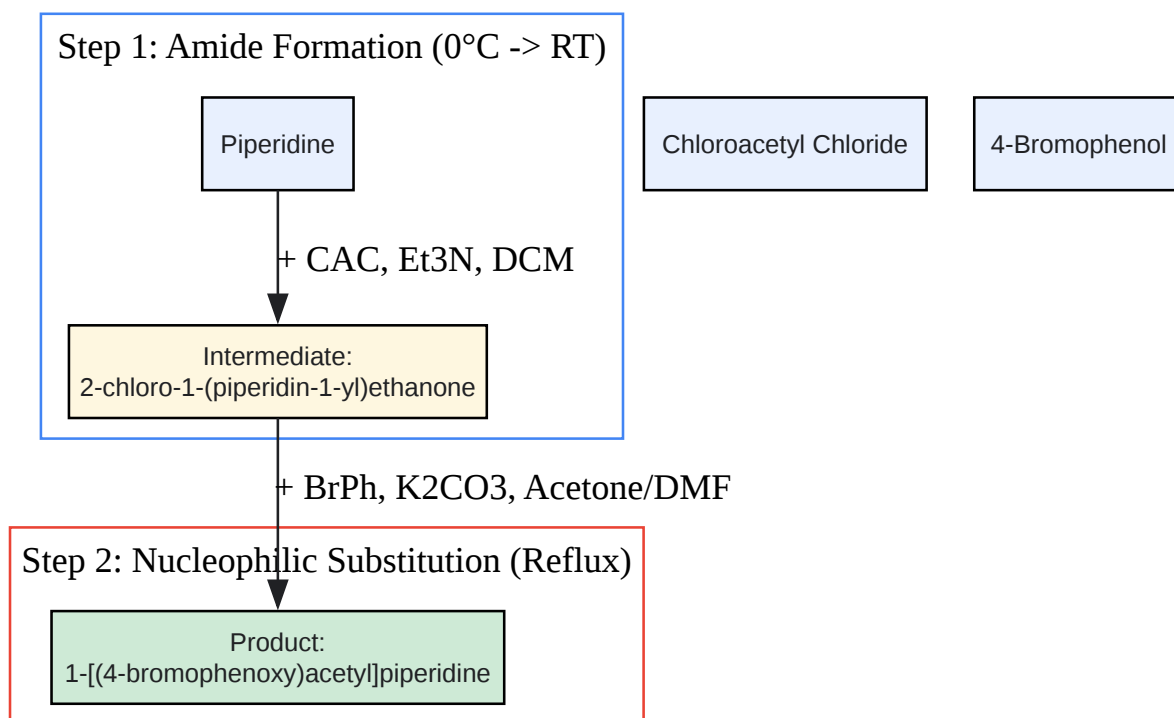
Figure 1: Pharmacophore segmentation of **1-[(4-bromophenoxy)acetyl]piperidine** highlighting key interaction points.

## Synthetic Methodology

The most robust synthesis utilizes a convergent "Chloroacetyl Linker Strategy." This protocol avoids the use of unstable acid chlorides derived from phenoxyacetic acid and allows for the modular variation of the amine component.

## Reaction Scheme

Step 1: Acylation of piperidine with chloroacetyl chloride. Step 2: Williamson ether synthesis with 4-bromophenol.



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Figure 2: Two-step convergent synthesis pathway.

## Detailed Experimental Protocol

### Step 1: Synthesis of 2-chloro-1-(piperidin-1-yl)ethanone

- Setup: Charge a 250 mL round-bottom flask (RBF) with piperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM) (10 volumes).
- Addition: Cool to 0°C. Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.
- Workup: Stir at room temperature for 2 hours. Wash with 1N HCl, then saturated NaHCO<sub>3</sub>. Dry organic layer over MgSO<sub>4</sub> and concentrate.
- Yield: Expect >90% yield of a pale yellow oil (solidifies upon standing).

### Step 2: Coupling with 4-Bromophenol

- Reactants: Dissolve 4-bromophenol (1.0 eq) and 2-chloro-1-(piperidin-1-yl)ethanone (1.05 eq) in Acetone or DMF.
- Base: Add anhydrous Potassium Carbonate ( $K_2CO_3$ , 2.0 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq) to accelerate the Finkelstein-like displacement.
- Condition: Reflux (Acetone) or heat to 60°C (DMF) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Purification:
  - Filtration: Remove inorganic salts.
  - Extraction: If DMF is used, dilute with water and extract with EtOAc.
  - Crystallization:[\[1\]](#) Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

## Spectroscopic Characterization

Validation of the structure relies on identifying the specific chemical shifts of the methylene linker and the distinct para-substituted aromatic pattern.

### $^1H$ NMR Data (400 MHz, $CDCl_3$ )

Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.38	Doublet (J=8.8 Hz)	2H	Ar-H (3,5)	Ortho to Bromine (Deshielded)
6.85	Doublet (J=8.8 Hz)	2H	Ar-H (2,6)	Ortho to Ether Oxygen (Shielded)
4.65	Singlet	2H	O-CH <sub>2</sub> -CO	Characteristic phenoxyacetyl linker
3.55	Broad Multiplet	2H	N-CH <sub>2</sub> (eq)	Piperidine ring (amide deshielding)
3.40	Broad Multiplet	2H	N-CH <sub>2</sub> (ax)	Piperidine ring (restricted rotation)
1.50 – 1.70	Multiplet	6H	Pip-CH <sub>2</sub> (3,4,5)	Piperidine aliphatic backbone

## Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive Mode (M+H)<sup>+</sup>
- Isotope Pattern: The presence of Bromine results in a distinctive 1:1 doublet for the molecular ion.
  - [M+H]<sup>+</sup> (<sup>79</sup>Br): ~298.0 m/z
  - [M+H]<sup>+</sup> (<sup>81</sup>Br): ~300.0 m/z

## Infrared Spectroscopy (FT-IR)

- 1645 cm<sup>-1</sup>: Strong C=O stretch (Tertiary Amide).

- 1240  $\text{cm}^{-1}$ : Strong C-O-C stretch (Aryl Alkyl Ether).
- 820  $\text{cm}^{-1}$ : C-H bend (Para-substituted benzene).

## References

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- Protocol for Amide Coupling: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron.

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## Sources

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- To cite this document: BenchChem. [1-[(4-Bromophenoxy)acetyl]piperidine: Structural Architecture & Synthetic Methodology]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b5665833/docs#1-4-bromophenoxy-acetyl-piperidine-structural-architecture-synthetic-methodology>]

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